
4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran derivatives with appropriate aminomethyl and ethoxy groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiopyran derivatives and heterocyclic compounds containing sulfur and nitrogen atoms, such as thiazoles and thiadiazines.
Uniqueness
4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine |
InChI |
InChI=1S/C8H17NO3S/c1-2-12-8(7-9)3-5-13(10,11)6-4-8/h2-7,9H2,1H3 |
InChI-Schlüssel |
DWMRUIPEMPZWST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCS(=O)(=O)CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


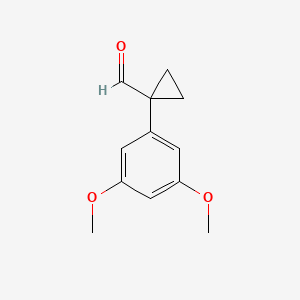

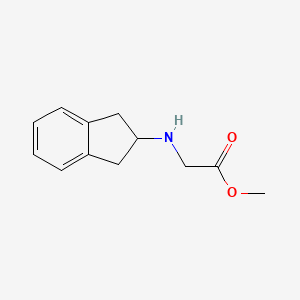
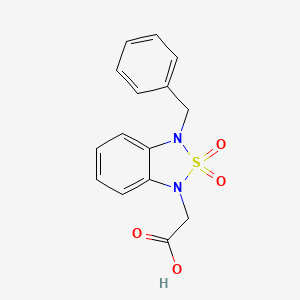

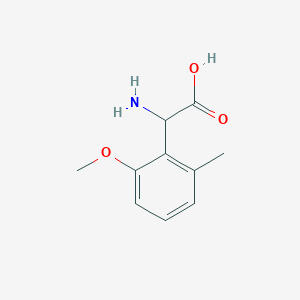
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
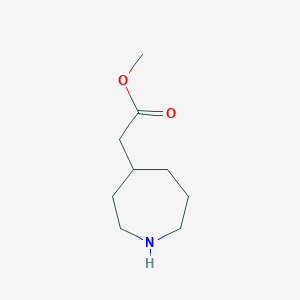
![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
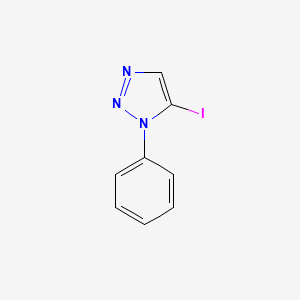

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)


